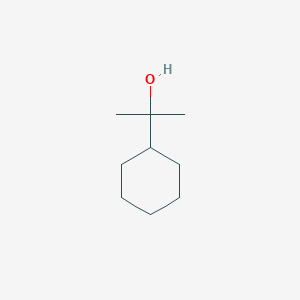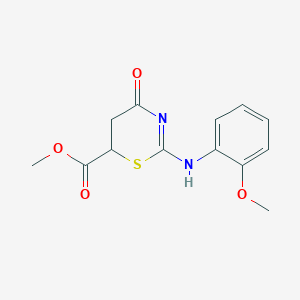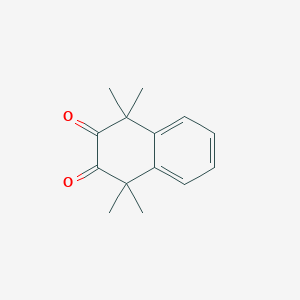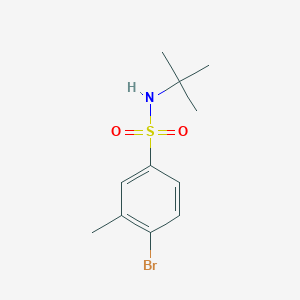
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide
Descripción general
Descripción
The compound "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" is a brominated aromatic sulfonamide with tert-butyl and methyl substituents. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated aromatic compounds and sulfonamides, which can be used to infer properties and reactivity patterns for the compound .
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves electrophilic aromatic substitution, where a bromine atom is introduced into an aromatic ring. For instance, the bromination of 1,4-di-tert-butylbenzene yields various brominated products, including 1,4-di-tert-butyl-2-bromobenzene . This suggests that the synthesis of "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" could similarly be achieved through a bromination reaction, possibly followed by the introduction of the sulfonamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a sterically congested imidazolidinone derivative was elucidated, revealing the conformation of the tert-butyl and other substituents . This information can be extrapolated to predict that "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" would also exhibit a conformation influenced by the bulky tert-butyl group, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions. The addition reaction of N, N-dibromobenzenesulfonamide with asymmetric olefins proceeds via Markownikoff's rule . This indicates that the bromine in "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" could potentially be reactive towards nucleophiles in substitution reactions. Furthermore, the presence of the sulfonamide group could enable reactions typical of sulfonamides, such as substitution or elimination.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds and sulfonamides are influenced by their substituents. For example, the introduction of tert-butyl side groups in polyimides leads to a decrease in dielectric constant and an increase in organosolubility . This suggests that "4-bromo-N-tert-butyl-3-methylbenzenesulfonamide" may also exhibit low polarity and good solubility in organic solvents. The presence of the bromine atom could also impact the compound's density and melting point.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Sulfonamide compounds, including those structurally related to 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide, have been investigated for their synthesis and structural characterization, serving as intermediates for further chemical modifications and applications in drug development, especially as potential candidates for HIV-1 infection prevention (Cheng De-ju, 2015).
Quantum-Chemical Calculations
Quantum-chemical calculations have been applied to similar sulfonamide compounds to define their optimized state, predict free energy, and distinguish molecular orbitals, which is crucial for understanding their reactivity and properties in various chemical and biological contexts (Sun Peiming et al., 2022).
DNA Binding and Anticancer Activity
Sulfonamide derivatives have been examined for their DNA binding capabilities and anticancer activities. Studies have shown that these compounds can interact with DNA, potentially leading to applications in cancer treatment. For instance, mixed-ligand copper(II)-sulfonamide complexes have been shown to bind to DNA and exhibit significant anticancer properties (M. González-Álvarez et al., 2013).
Catalysis and Material Science
In material science, sulfonamide-substituted compounds have been explored for their roles as catalysts and in the design of materials with specific properties. For example, sulfonamide-substituted iron phthalocyanine has been investigated for its solubility, stability, and oxidation catalysis properties, demonstrating its potential as an oxidation catalyst in organic reactions (Umit Işci et al., 2014).
Antimicrobial and Lipoxygenase Inhibition
Some sulfonamide compounds have shown promising results in antimicrobial and lipoxygenase inhibition studies, indicating their potential as therapeutic agents for bacterial infections and inflammatory conditions (M. Abbasi et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-7-9(5-6-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIXCQJHVUBIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428969 | |
| Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
CAS RN |
958651-46-2 | |
| Record name | 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

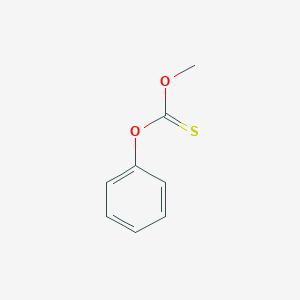
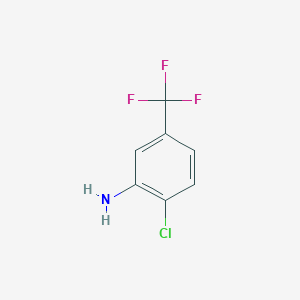
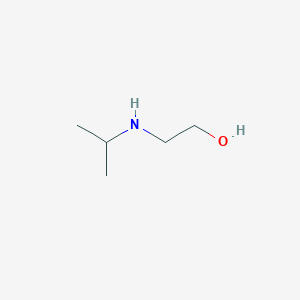
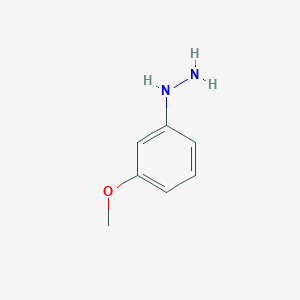
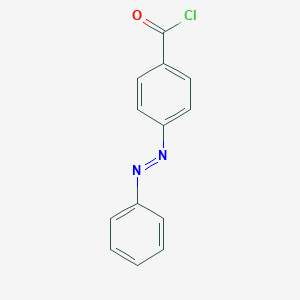
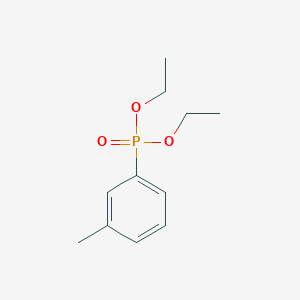
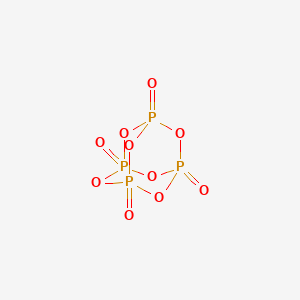
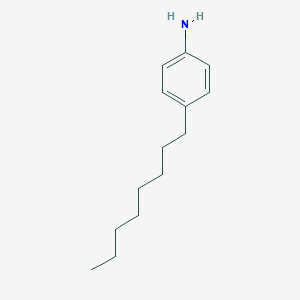
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
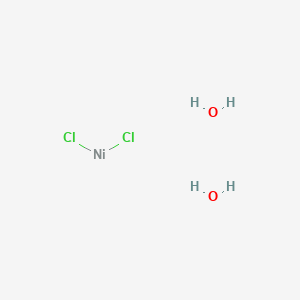
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
